N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4,4,4-trifluoro-1-phenylbutane-1,3-dione under basic conditions, followed by cyclization and subsequent functionalization with naphthyl groups . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide (NaOMe).
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce various aryl groups at specific positions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), thereby interfering with cell cycle progression and inducing apoptosis in cancer cells . The compound also modulates various signaling pathways, including the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
Thioglycoside derivatives: These compounds also show significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C24H15F3N4O |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H15F3N4O/c25-24(26,27)21-13-20(16-8-2-1-3-9-16)29-22-18(14-28-31(21)22)23(32)30-19-12-6-10-15-7-4-5-11-17(15)19/h1-14H,(H,30,32) |
InChI Key |
CKHUXXWXBZGOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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